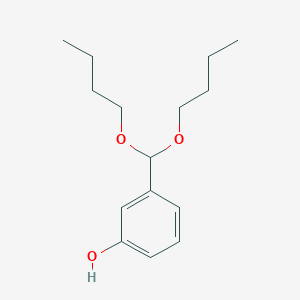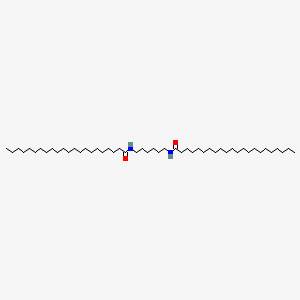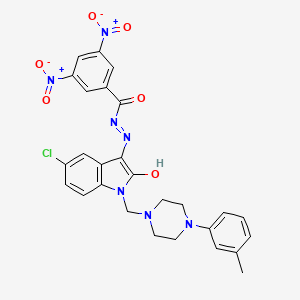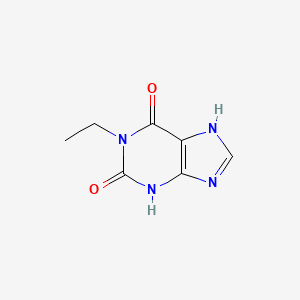![molecular formula C19H22N6O2 B14342352 1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea CAS No. 98213-03-7](/img/structure/B14342352.png)
1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple aziridine rings, which are three-membered nitrogen-containing heterocycles, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves the reaction of aziridine derivatives with appropriate phenyl and urea compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the aziridine rings and the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine rings, leading to different structural modifications.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine N-oxides, while reduction can produce open-chain amines.
科学的研究の応用
1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with molecular targets through its aziridine rings. These rings can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1-[Aziridin-1-yl-(4-chlorophenyl)phosphoryl]aziridine:
2-Aziridin-1-yl-(1,4)naphthoquinone: A compound with a similar aziridine structure, used in different chemical and biological studies.
Uniqueness
1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its multiple aziridine rings and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
98213-03-7 |
|---|---|
分子式 |
C19H22N6O2 |
分子量 |
366.4 g/mol |
IUPAC名 |
1-(aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C19H22N6O2/c26-18(22-24-9-10-24)20-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)21-19(27)23-25-11-12-25/h1-8H,9-13H2,(H2,20,22,26)(H2,21,23,27) |
InChIキー |
QKOYRHNKLYEIAU-UHFFFAOYSA-N |
正規SMILES |
C1CN1NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NN4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)





![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)





